molecular formula C9H8F2O2 B13052119 7,8-Difluorochroman-4-OL

7,8-Difluorochroman-4-OL

Cat. No.: B13052119
M. Wt: 186.15 g/mol
InChI Key: SQQOGYPLZYJAIU-UHFFFAOYSA-N
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Description

7,8-Difluorochroman-4-OL is a chemical compound with the molecular formula C9H8F2O2 It is a derivative of chroman, characterized by the presence of two fluorine atoms at the 7th and 8th positions and a hydroxyl group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Difluorochroman-4-OL typically involves the use of 5,7-difluorochroman-4-one as a substrate. The key step in the synthesis is an asymmetric reduction reaction, which is carried out in the presence of ketoreductase, coenzyme, and a coenzyme circulating system. This enzymatic reaction is highly efficient, offering good chiral selectivity and a high conversion rate .

Industrial Production Methods

For industrial production, the process is designed to be environmentally friendly, using only small amounts of organic solvents and operating under mild reaction conditions. This makes the process suitable for large-scale production, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

7,8-Difluorochroman-4-OL undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the hydroxyl group to a carbonyl group.

    Reduction: The compound can be reduced back to its alcohol form from the corresponding ketone.

    Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts and specific solvents to proceed efficiently .

Major Products

The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation of this compound typically yields 7,8-difluorochroman-4-one .

Scientific Research Applications

7,8-Difluorochroman-4-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7,8-Difluorochroman-4-OL involves its interaction with specific molecular targets. For instance, in the context of its use as an intermediate in pharmaceutical synthesis, it acts by inhibiting the H+/K±ATPase enzyme, which is crucial for gastric acid secretion. This inhibition is competitive and reversible, making it a potent agent in the treatment of acid-related diseases .

Comparison with Similar Compounds

Similar Compounds

    5,7-Difluorochroman-4-OL: Similar in structure but differs in the position of fluorine atoms.

    Chromanol Derivatives: These compounds share the chroman backbone but have different substituents.

Uniqueness

7,8-Difluorochroman-4-OL is unique due to the specific positioning of its fluorine atoms, which imparts distinct chemical properties and biological activities compared to its analogs .

Properties

Molecular Formula

C9H8F2O2

Molecular Weight

186.15 g/mol

IUPAC Name

7,8-difluoro-3,4-dihydro-2H-chromen-4-ol

InChI

InChI=1S/C9H8F2O2/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2,7,12H,3-4H2

InChI Key

SQQOGYPLZYJAIU-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1O)C=CC(=C2F)F

Origin of Product

United States

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